molecular formula C15H10ClNO2 B8677080 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride CAS No. 63556-99-0

2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride

Cat. No.: B8677080
CAS No.: 63556-99-0
M. Wt: 271.70 g/mol
InChI Key: LXTGRCNNYPHLRC-UHFFFAOYSA-N
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Description

2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride typically involves the reaction of 2-(4-Methylphenyl)-1,3-benzoxazole with thionyl chloride. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as dichloromethane or toluene, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used for the chlorination of the starting material.

    Amines and Alcohols: Common nucleophiles used in substitution reactions.

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

Major Products Formed

    Substituted Benzoxazoles: Formed through nucleophilic substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride involves its ability to interact with nucleophiles, leading to the formation of various substituted products. The compound can also participate in coupling reactions, forming biaryl compounds through the formation of carbon-carbon bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3-benzoxazole: The parent compound without the carbonyl chloride group.

    2-(4-Methylphenyl)-1,3-benzoxazole-5-carboxylic acid: The hydrolyzed form of the compound.

    2-(4-Methylphenyl)-1,3-benzoxazole-5-amine: A substituted derivative with an amine group.

Uniqueness

2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to participate in coupling reactions also makes it valuable in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .

Properties

CAS No.

63556-99-0

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-benzoxazole-5-carbonyl chloride

InChI

InChI=1S/C15H10ClNO2/c1-9-2-4-10(5-3-9)15-17-12-8-11(14(16)18)6-7-13(12)19-15/h2-8H,1H3

InChI Key

LXTGRCNNYPHLRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)Cl

Origin of Product

United States

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